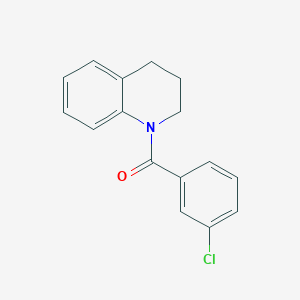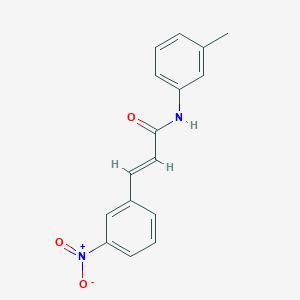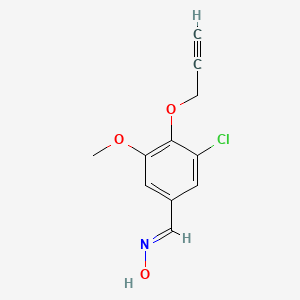
3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related oxime compounds involves specific reactions, starting from precursor benzaldehydes or similar aldehydes, and involves catalysis and protective group strategies for hydroxyl and aldehyde functionalities. For instance, the synthesis of benzaldehyde oxime derivatives utilizes catalytic and solvent conditions to achieve high yields, highlighting the importance of reaction conditions and catalyst selection (Zhang Hong-ping, 2012).
Molecular Structure Analysis
The molecular structure of oxime compounds, including bond lengths, angles, and conformations, can be determined through X-ray crystallography and spectroscopic methods. These structures are crucial for understanding the reactivity and physical properties of the compounds. For example, spectroscopic studies on similar compounds reveal the presence of intra- and intermolecular interactions that significantly impact the molecular structure and stability (H. Özay et al., 2013).
Chemical Reactions and Properties
Oxime compounds participate in various chemical reactions, including nucleophilic addition, cycloaddition, and hydrogen bonding interactions, which are pivotal in synthesizing complex organic molecules. The reactivity of oxime ethers, for example, is influenced by their molecular structure, with hydrogen bonding playing a significant role in their chemical behavior (Tanusri Dey et al., 2017).
Physical Properties Analysis
The physical properties of oxime compounds, such as melting points, solubility, and crystal structure, are determined by their molecular composition and structure. Spectroscopic and crystallographic studies provide insights into these properties, essential for material application and chemical synthesis design (P. Ribeiro-Claro et al., 2002).
Chemical Properties Analysis
The chemical properties of oxime derivatives, such as reactivity towards various reagents, stability under different conditions, and the formation of complexes with metals, are critical for their application in synthesis and material science. Studies on oxime derivatives demonstrate their potential as ligands and their reactivity in forming complexes with various metals, indicating their utility in catalysis and material science (C. Patil et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystallographic Study : A study by Dey et al. (2017) focused on the synthesis and crystallographic analysis of three oxime ether derivatives, including 3-methoxy-4-(prop-2-ynyloxy)-benzaldehyde-O-prop-2-ynyl-oxime. The study provides insights into the molecular geometries, intermolecular hydrogen bonds, and π···π interactions, which are crucial for understanding the physical and chemical properties of such compounds (Dey, Praveena, Pal, & Mukherjee, 2017).
Enzyme Catalysed Asymmetric C–C-bond Formation : Kühl et al. (2007) explored the use of benzaldehyde lyase in catalyzing the formation of benzoin derivatives, including 3-methoxybenzaldehyde. This research is significant in developing enantioselective synthesis methods for complex organic molecules (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Conformational, Spectroscopic, and Molecular Docking Study : A study by Kaya, Kucuk, and Kaya (2018) conducted a comprehensive analysis of 4-methoxy-benzaldehyde oxime, including its conformational, spectroscopic, optical, and molecular docking properties. Such studies are crucial for understanding the potential applications of similar oxime compounds in various scientific fields (Kaya, Kucuk, & Kaya, 2018).
Spectroscopic Studies and Structure Analysis : Özay et al. (2013) synthesized and characterized a compound similar to 3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde oxime, providing valuable insights into its molecular structure and spectroscopic properties (Özay, Yıldız, Ünver, & Durlu, 2013).
Eigenschaften
IUPAC Name |
(NE)-N-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-3-4-16-11-9(12)5-8(7-13-14)6-10(11)15-2/h1,5-7,14H,4H2,2H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWRHUPJNGGXOW-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NO)Cl)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/O)Cl)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

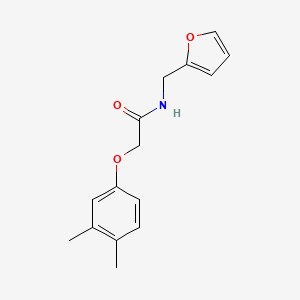
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride](/img/structure/B5519864.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[3-(2-methoxyphenyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5519875.png)
![6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5519879.png)
![1-(2-biphenylyl)-4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5519883.png)
![ethyl 4-[(3-chlorophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5519886.png)
![N-[(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5519895.png)
![1-(imidazo[1,2-a]pyridin-3-ylacetyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5519899.png)
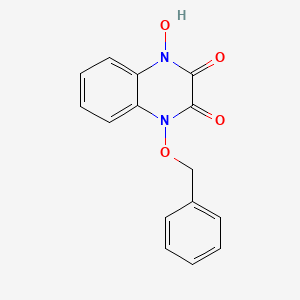
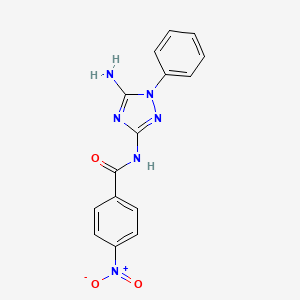
![5-[(2,4-dichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5519924.png)
